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molecular formula C7H4F3NO3 B1593350 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene CAS No. 925890-13-7

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Cat. No. B1593350
M. Wt: 207.11 g/mol
InChI Key: ZSOYSDLZDZGEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034861B2

Procedure details

Staring from 3,4,5-trifluoro-2-nitrophenol and dimethyl sulfate in place of allyl bromide and using a procedure analogous to that used to prepare Intermediate 6,3,4,5-trifluoro-2-nitro-phenyl methyl ether was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6,3,4,5-trifluoro-2-nitro-phenyl methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].S(OC)(O[CH3:18])(=O)=O>>[CH3:18][O:10][C:4]1[CH:5]=[C:6]([F:9])[C:7]([F:8])=[C:2]([F:1])[C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=C(C1F)F)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
6,3,4,5-trifluoro-2-nitro-phenyl methyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=C(C(=C1)F)F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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